molecular formula C9H17N3 B13305026 tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B13305026
M. Wt: 167.25 g/mol
InChI Key: LWEFOQXNUMIWBH-UHFFFAOYSA-N
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Description

tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring a pyrazole core substituted with a methyl group at position 1 and a tert-butyl group attached via a methylene linker to the amine. This compound is structurally characterized by its bulky tert-butyl substituent, which imparts steric hindrance and lipophilicity. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeting molecules .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]propan-2-amine

InChI

InChI=1S/C9H17N3/c1-9(2,3)10-7-8-5-6-11-12(8)4/h5-6,10H,7H2,1-4H3

InChI Key

LWEFOQXNUMIWBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC=NN1C

Origin of Product

United States

Biological Activity

Introduction

Tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole derivatives, which have been widely studied for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a tert-butyl group attached to a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound can be achieved through various methods, including condensation reactions involving 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with appropriate aldehydes or ketones under mild conditions .

Synthesis Overview

Synthesis Method Reaction Type Yield
Condensation with aldehydeOne-pot synthesisUp to 88%
Reduction of imine intermediateReductive aminationHigh yield reported

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study: Anticancer Activity

A study evaluated several pyrazole derivatives against different cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMDA-MB-2313.79Apoptosis induction
Compound BHepG226Cell cycle arrest
Compound CA5490.30VEGF inhibition

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves modulation of signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

The potential antimicrobial activity of this compound has been suggested based on structural similarities with other bioactive pyrazole derivatives. Studies show that certain pyrazole compounds can act against bacteria and fungi by disrupting cellular processes or inhibiting specific enzymes .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Many pyrazole derivatives act as enzyme inhibitors (e.g., cyclooxygenase or lipoxygenase), which are crucial in inflammatory responses.
  • Receptor Modulation : Some compounds can interact with various receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.

Chemical Reactions Analysis

Reductive Amination and Alkylation

The compound participates in reductive amination and alkylation reactions due to its tertiary amine functionality.

Example Reaction :
When reacted with aldehydes under solvent-free conditions, it forms imine intermediates that are subsequently reduced using NaBH<sub>4</sub> in methanol. This one-pot method yields secondary amines in high yields (88%) .

Reactant Product Conditions Yield
p-MethoxybenzaldehydeN-(4-Methoxybenzyl) derivative120°C (solvent-free), NaBH<sub>4</sub>/MeOH88%

The reaction proceeds via:

  • Imine Formation : Condensation of the amine with aldehydes.

  • Reduction : In situ reduction of the imine intermediate to the secondary amine .

Oxidation Reactions

The tertiary amine undergoes oxidation under acidic or neutral conditions.

Key Observations :

  • Potassium permanganate (KMnO<sub>4</sub>) oxidizes the amine to a nitroso derivative.

  • Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid generates N-oxide derivatives.

Mechanistic Pathway :
R3NKMnO4R2N O\text{R}_3\text{N}\xrightarrow{\text{KMnO}_4}\text{R}_2\text{N O}

The reaction involves radical intermediates and is pH-dependent.

Nucleophilic Substitution

The methylene group adjacent to the pyrazole ring participates in nucleophilic substitutions.

Example :
Reaction with methyl iodide (CH<sub>3</sub>I) in DMF using NaH as a base yields quaternary ammonium salts:

Reagent Product Conditions
CH<sub>3</sub>IQuaternary ammonium saltNaH, DMF, 0°C → RT

Carbamate Formation

The amine reacts with tert-butyl chloroformate to form stable carbamates, a key step in protecting amine groups during synthesis.

Reaction Scheme :
R NH2+(Boc)2OR NH Boc\text{R NH}_2+(\text{Boc})_2\text{O}\rightarrow \text{R NH Boc}

  • Conditions : Anhydrous THF, 0°C, with triethylamine.

  • Yield : 70–85%.

Hydrolysis and Degradation

Under acidic conditions, the tert-butyl group undergoes hydrolysis:

R C CH3 3HClR COOH\text{R C CH}_3\text{ }_3\xrightarrow{\text{HCl}}\text{R COOH}

  • Conditions : 6M HCl, reflux.

  • Application : Deprotection of tert-butyl groups in multistep syntheses.

Interaction with Metal Catalysts

The pyrazole nitrogen coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications:

  • Suzuki Coupling : Acts as a ligand in Pd-catalyzed cross-couplings.

  • Click Chemistry : Facilitates Cu(I)-catalyzed azide-alkyne cycloadditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

a. N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
  • Structure : Replaces tert-butyl with a methyl group on the amine.
  • Properties :
    • Lower molecular weight (125.17 g/mol vs. 153.23 g/mol for the tert-butyl analog).
    • Reduced steric hindrance, enabling faster reaction kinetics.
    • Higher solubility in polar solvents due to decreased hydrophobicity.
  • Applications : Used in smaller molecule synthesis where steric bulk is undesirable .
b. [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • Structure : Substitutes tert-butyl with a 3-bromophenylmethyl group.
  • Properties: Enhanced electronic effects from the bromine atom, improving halogen bonding in target interactions.
  • Applications : Explored in materials science and as a precursor for brominated bioactive molecules .

Pyrazole Core Modifications

a. 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
  • Structure : Primary amine with tert-butyl directly attached to the pyrazole ring (position 3).
  • Properties :
    • Lacks the methylene linker, reducing conformational flexibility.
    • Lower steric demand compared to the target compound.
  • Applications : Intermediate for pyrazole-based ligands and agrochemicals .
b. 3-(tert-butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
  • Structure : Substitutes 1-methyl with a 2,4-dichlorophenyl group.
  • Higher steric hindrance due to the dichlorophenyl group.
  • Applications : Investigated in antifungal and antibacterial agents .

Physicochemical and Functional Properties

Property tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine N-methyl Analog 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
Molecular Weight 153.23 g/mol 125.17 g/mol 153.23 g/mol
LogP (Predicted) 2.5 1.2 2.0
Melting Point Not reported Not reported 98–99°C (analogous compounds)
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents Low in water; soluble in ethanol

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine?

  • The compound contains a pyrazole ring substituted with a methyl group at position 1 and a tert-butylaminomethyl group at position 4. Characterization typically involves 1H/13C NMR to confirm regiochemistry and IR spectroscopy to verify functional groups (e.g., amine stretching vibrations). For analogs, mass spectrometry (MS) is used to validate molecular weight, as seen in synthetic intermediates like tert-butyl carbamate derivatives .

Q. What are common synthetic routes for pyrazole-5-amine derivatives, including tert-butyl-substituted analogs?

  • Pyrazole-5-amine cores are synthesized via cyclization of hydrazines with β-ketoesters or via condensation reactions. For tert-butyl derivatives, Buchwald-Hartwig coupling or nucleophilic substitution is employed to introduce the tert-butyl group. For example, tert-butyl carbamate intermediates are used to protect amines during multi-step syntheses, followed by deprotection with HCl/MeOH .

Q. How are intermediates like tert-butyl carbamates purified and validated in multi-step syntheses?

  • Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is standard for purification. Purity is confirmed via HPLC or TLC , while structural validation combines NMR and MS. Stability studies under varying pH and temperature conditions ensure intermediates remain intact during storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields in palladium-catalyzed couplings for pyrazole derivatives?

  • Catalyst systems like Pd2(dba)3/BINAP with LHMDS as a base (e.g., in toluene at 100°C) are effective for aryl amination. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 ratio of substrate to amine) and inert atmospheres. Post-reaction workup (e.g., aqueous extraction and column chromatography) minimizes byproducts .

Q. What analytical strategies resolve contradictions in spectral data for pyrazole-amine regioisomers?

  • 2D NMR (COSY, HSQC) distinguishes regioisomers by correlating proton and carbon shifts. For example, the tert-butyl group’s protons exhibit distinct splitting patterns in 1H NMR, while NOESY can confirm spatial proximity of substituents. Cross-validation with X-ray crystallography (where feasible) provides definitive structural proof .

Q. How do steric and electronic effects of tert-butyl groups influence the biological activity of pyrazole-amine analogs?

  • The tert-butyl group enhances lipophilicity and metabolic stability, as observed in kinase inhibitors. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) and testing in biological assays. For instance, replacing tert-butyl with smaller alkyl groups reduces target binding affinity in some cases .

Q. What methodologies mitigate hazards during large-scale synthesis of tert-butyl-substituted pyrazole amines?

  • Engineering controls (e.g., fume hoods) and personal protective equipment (PPE) are critical due to skin/eye irritation risks (H303+H313+H333). Waste containing halogenated byproducts (e.g., from bromophenyl analogs) must be segregated and treated by certified facilities to prevent environmental contamination .

Methodological Tables

Table 1: Common Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepKey Characterization MethodsReference
tert-Butyl carbamateAmine protection1H NMR (δ 1.4 ppm, 9H, tert-butyl)
Pyrazole-4-carbonyl chlorideAcylation of pyrazole coreIR (C=O stretch ~1700 cm⁻¹)
Nitropyrimidine derivativeNitro reduction (Fe/NH4Cl)MS (m/z [M+H]+ = 512)

Table 2: Hazard Mitigation Strategies

Hazard TypeMitigation ProtocolSafety EquipmentReference
Skin/eye irritationGloves, goggles, and lab coatsNitrile gloves, chemical goggles
Inhalation riskFume hoods, respiratory masksN95/P100 respirators
Reactive byproductsSegregated waste disposalAcid-resistant containers

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